molecular formula C12H19NO3S2 B2869495 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine CAS No. 1396857-70-7

4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine

Cat. No.: B2869495
CAS No.: 1396857-70-7
M. Wt: 289.41
InChI Key: CCFHBWJJTDUJFA-UHFFFAOYSA-N
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Description

4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine: is a complex organic compound featuring a piperidine ring substituted with a methylsulfonyl group and a furan-2-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with piperidine and introduce the methylsulfonyl group through a sulfonylation reaction. The furan-2-ylmethylthio group can be introduced through a thiolation reaction using furan-2-ylmethyl chloride and a suitable thiol source.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 4-(((Furan-2-ylmethyl)sulfoxyl)methyl)-1-(methylsulfonyl)piperidine or 4-(((Furan-2-ylmethyl)sulfonyl)methyl)-1-(methylsulfonyl)piperidine .

  • Reduction: : Formation of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylthio)piperidine .

  • Substitution: : Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the interaction with biological targets and pathways.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine: can be compared with other similar compounds such as 4-((furan-2-ylmethyl)amino)piperidine and 4-((furan-2-ylmethyl)thio)piperidine

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Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-1-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c1-18(14,15)13-6-4-11(5-7-13)9-17-10-12-3-2-8-16-12/h2-3,8,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFHBWJJTDUJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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